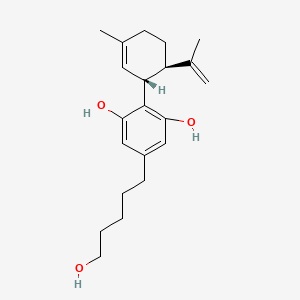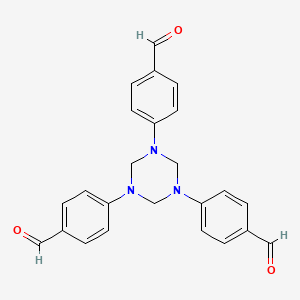![molecular formula C₁₆H₂₄ClF₃N₄ B1145179 4-[4-(3-Chloropropyl)-1-piperazinyl]-2-(1,1-dimethylethyl)-6-(trifluoromethyl)pyrimidine CAS No. 219600-00-7](/img/new.no-structure.jpg)
4-[4-(3-Chloropropyl)-1-piperazinyl]-2-(1,1-dimethylethyl)-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3-Chloropropyl)-1-piperazinyl]-2-(1,1-dimethylethyl)-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C16H24ClF3N4 and a molecular weight of 364.84 g/mol . This compound is known for its applications in neurology research, particularly in the study of dopamine receptors and neurotransmission .
准备方法
The synthesis of 4-[4-(3-Chloropropyl)-1-piperazinyl]-2-(1,1-dimethylethyl)-6-(trifluoromethyl)pyrimidine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
4-[4-(3-Chloropropyl)-1-piperazinyl]-2-(1,1-dimethylethyl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropropyl group.
Oxidation and Reduction:
Cyclization: As mentioned in the preparation methods, cyclization reactions are crucial in the synthesis of this compound.
Common reagents used in these reactions include bases like DBU and sulfonium salts for cyclization . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-[4-(3-Chloropropyl)-1-piperazinyl]-2-(1,1-dimethylethyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Pain and Inflammation: The compound is also utilized in research related to pain and inflammation, contributing to the understanding of nociception and potential therapeutic targets.
Psychiatric Disorders: Research on this compound extends to psychiatric disorders like depression and anxiety, where it helps in exploring new treatment options.
作用机制
The mechanism of action of 4-[4-(3-Chloropropyl)-1-piperazinyl]-2-(1,1-dimethylethyl)-6-(trifluoromethyl)pyrimidine involves its interaction with dopamine receptors. By binding to these receptors, the compound can modulate neurotransmission, influencing various neurological and psychiatric processes . The exact molecular targets and pathways involved are still under investigation, but its effects on dopamine receptors are well-documented.
相似化合物的比较
Similar compounds to 4-[4-(3-Chloropropyl)-1-piperazinyl]-2-(1,1-dimethylethyl)-6-(trifluoromethyl)pyrimidine include other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Employed for chronic angina.
Aripiprazole: An antipsychotic used for schizophrenia and bipolar disorder.
What sets this compound apart is its specific application in neurology research, particularly its role in studying dopamine receptors and neurotransmission .
属性
CAS 编号 |
219600-00-7 |
|---|---|
分子式 |
C₁₆H₂₄ClF₃N₄ |
分子量 |
364.84 |
同义词 |
2-tert-Butyl-4-[4-(3-chloropropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




